molecular formula C23H27FN4O3 B2910571 N1-(3-fluorophenyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide CAS No. 922015-10-9

N1-(3-fluorophenyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide

Cat. No.: B2910571
CAS No.: 922015-10-9
M. Wt: 426.492
InChI Key: FESJUTOCXOWCPB-UHFFFAOYSA-N
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Description

N1-(3-fluorophenyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide, also known in research contexts as Cpd22, is a potent, ATP-competitive, and highly selective small-molecule inhibitor of Focal Adhesion Kinase (FAK). FAK is a non-receptor tyrosine kinase that is frequently overexpressed in a wide range of solid tumors and plays a critical role in cancer cell proliferation, survival, migration, and invasion. The primary research value of this compound lies in its application as a chemical probe to dissect the complex signaling networks mediated by FAK in the tumor microenvironment. Its high selectivity profile makes it an excellent tool for investigating FAK-specific phenotypes without significant off-target effects. Researchers utilize this inhibitor in preclinical studies to explore mechanisms of cancer metastasis and to evaluate the therapeutic potential of FAK suppression, particularly in combination with other targeted agents or immunotherapies. Studies have demonstrated that pharmacological inhibition of FAK with compounds like Cpd22 can enhance T-cell cytotoxicity and suppress tumor growth , providing a strong rationale for its use in immuno-oncology research programs aimed at overcoming resistance to current treatments.

Properties

IUPAC Name

N'-(3-fluorophenyl)-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27FN4O3/c1-27-8-7-17-13-16(5-6-20(17)27)21(28-9-11-31-12-10-28)15-25-22(29)23(30)26-19-4-2-3-18(24)14-19/h2-6,13-14,21H,7-12,15H2,1H3,(H,25,29)(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FESJUTOCXOWCPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3=CC(=CC=C3)F)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-fluorophenyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indolinyl Intermediate: The synthesis begins with the preparation of the 1-methylindolin-5-yl intermediate through a cyclization reaction of appropriate precursors under acidic or basic conditions.

    Introduction of the Morpholinoethyl Group: The indolinyl intermediate is then reacted with a morpholine derivative in the presence of a suitable catalyst to introduce the morpholinoethyl group.

    Coupling with 3-Fluorophenyl Group: The final step involves coupling the morpholinoethyl-indolinyl intermediate with a 3-fluorophenyl derivative using an oxalamide linkage. This step typically requires the use of coupling reagents such as carbodiimides or phosphonium salts under controlled temperature and pH conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N1-(3-fluorophenyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.

    Substitution: Nucleophiles such as amines, thiols; often requires a catalyst or elevated temperatures.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the fluorine atom.

Scientific Research Applications

N1-(3-fluorophenyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes and protein interactions.

    Medicine: Explored for its therapeutic potential in treating diseases due to its unique pharmacological properties.

    Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of N1-(3-fluorophenyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound may bind to proteins or enzymes, modulating their activity and affecting cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Oxalamide Compounds

Structural Features

Compound Name Key Substituents Molecular Weight Key Structural Differences vs. Target Compound
N1-(2,4-Dimethoxybenzyl)-N2-(2-(Pyridin-2-yl)ethyl)oxalamide (S336) N1: 2,4-dimethoxybenzyl; N2: pyridin-2-ylethyl ~405 g/mol Lacks indolinyl and morpholino groups; aromatic substituents differ.
BNM-III-170 N1: 4-chloro-3-fluorophenyl; N2: guanidinomethyl-dihydroindenyl ~600 g/mol* Contains guanidine and indenyl groups; distinct N2 pharmacophore.
N1-(2-Hydroxy-2-(1-Methylindol-5-yl)ethyl)-N2-(3-Trifluoromethylphenyl)oxalamide N1: 3-trifluoromethylphenyl; N2: hydroxyethyl-indolyl 405.4 g/mol Hydroxyethyl vs. morpholinoethyl; trifluoromethyl vs. fluorine.
N1-(2-(Dimethylamino)-2-(1-Methylindol-3-yl)ethyl)-N2-(2-(Methylthio)phenyl)oxalamide N1: 2-(methylthio)phenyl; N2: dimethylamino-indolyl 410.5 g/mol Methylthio and dimethylamino groups; indol-3-yl vs. indolin-5-yl.

*Estimated based on synthesis details.

Key Research Findings and Implications

  • Structural-Activity Relationships: The presence of a morpholinoethyl chain in the target compound may balance hydrophilicity and binding specificity compared to analogs with pyridyl or guanidinomethyl groups .
  • Metabolic Stability: Unlike S336, which avoids amide hydrolysis, the target compound’s morpholino group may confer resistance to enzymatic degradation, extending half-life .
  • Safety Considerations: While NOEL values for S336 and related flavoring agents are established (100 mg/kg/day), the target compound’s indolinyl and morpholino motifs necessitate specific toxicological evaluation .

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